
3-Bromo-5-(3-chlorophenyl)pyridine
Overview
Description
3-Bromo-5-(3-chlorophenyl)pyridine (CAS: 675590-26-8) is a halogenated pyridine derivative with the molecular formula C₁₁H₇BrClN and a molecular weight of 268.54 g/mol. Its structure features a pyridine ring substituted with a bromine atom at position 3 and a 3-chlorophenyl group at position 3. Key physicochemical properties include:
- Density: 1.525 g/cm³
- Boiling Point: 340.2°C at 760 mmHg
- Melting Point: 159.5°C
- Vapor Pressure: 0.000172 mmHg at 25°C .
This compound is utilized as an intermediate in pharmaceutical synthesis and materials science, particularly in the development of cholinergic drugs and organic electroluminescent devices .
Preparation Methods
Halogenation and Cross-Coupling Approaches
Halogenation of Pyridine Derivatives
Selective bromination at the 3-position of pyridine can be achieved using brominating agents under controlled conditions. The choice of brominating reagent and solvent, as well as reaction temperature, are critical parameters.
- Typical brominating agents include N-bromosuccinimide (NBS) or molecular bromine in the presence of catalysts.
- Solvents such as dimethylformamide or acetonitrile are preferred for their ability to dissolve pyridine substrates and reagents.
- Reaction temperatures are generally maintained between 0°C and room temperature to avoid over-bromination or side reactions.
Installation of the 3-Chlorophenyl Group via Suzuki–Miyaura Cross-Coupling
The 3-chlorophenyl substituent is commonly introduced via palladium-catalyzed Suzuki–Miyaura cross-coupling between a 5-halopyridine intermediate and a 3-chlorophenylboronic acid or ester.
- The 5-bromo or 5-iodo pyridine derivative serves as the electrophilic coupling partner.
- Catalysts such as Pd(PPh3)4 or Pd(dppf)Cl2 are utilized.
- Bases like potassium carbonate or cesium carbonate facilitate the reaction.
- Solvents include mixtures of water and organic solvents (e.g., toluene, dioxane).
- Reaction temperatures range from 80°C to 110°C.
This method is favored for its mild conditions, high regioselectivity, and tolerance of functional groups.
Specific Preparation Methodology from Literature
While direct preparation methods for 3-Bromo-5-(3-chlorophenyl)pyridine are limited in public databases, related synthetic routes for analogous compounds provide valuable insights.
Synthesis of 5-Halo Pyridine Scaffolds
A recent study on 5-halo-1H-pyrazolo[3,4-c]pyridines describes selective elaboration at the 5-position via halogenation followed by Pd-catalyzed cross-coupling, which is conceptually similar to the preparation of this compound. The study emphasizes:
- Selective halogenation at the 5-position.
- Tandem borylation and Suzuki–Miyaura cross-coupling for aryl group installation.
- Use of Pd-catalyzed Buchwald–Hartwig amination for further functionalization at other positions.
These methodologies can be adapted to pyridine systems for efficient synthesis.
Hydrolysis and Halogenation Techniques for Related Compounds
A patent on the preparation of 3-bromo-5-chlorophenol outlines a hydrolysis reaction in acidic medium followed by halogenation steps that could inform the synthesis of halogenated pyridine derivatives. Key points include:
- Use of aqueous sulfuric acid mixed with organic inert solvents (e.g., toluene, dichloromethane) for hydrolysis.
- Control of acid consumption (1–20 equivalents) and reaction temperature (60–150°C) to optimize yield.
- Diazotization reactions under acidic conditions to prepare intermediates.
Although this patent focuses on phenol derivatives, the principles of halogenation and hydrolysis under controlled acidic conditions are relevant.
Solubility and Formulation Considerations in Preparation
For practical preparation and handling, solubility data and stock solution preparation are essential.
- This compound has defined solubility profiles in solvents like DMSO, PEG300, Tween 80, and corn oil.
- Stock solutions can be prepared at various molarities; for example, a 1 mM solution requires 3.7238 mL of solvent per mg of compound.
- In vivo formulations involve stepwise addition of solvents to ensure clarity and solubility, with vortexing, ultrasound, or heating aiding dissolution.
Data Table: Stock Solution Preparation of this compound
Amount of Compound | 1 mg | 5 mg | 10 mg |
---|---|---|---|
1 mM Solution | 3.7238 mL | 18.6192 mL | 37.2384 mL |
5 mM Solution | 0.7448 mL | 3.7238 mL | 7.4477 mL |
10 mM Solution | 0.3724 mL | 1.8619 mL | 3.7238 mL |
Summary of Preparation Methods
Step | Method/Condition | Notes |
---|---|---|
Bromination at 3-position | NBS or Br2 in DMF or acetonitrile, 0–25°C | Control to avoid polybromination |
Halogenation at 5-position | Pd-catalyzed halogenation or direct halogenation | Enables subsequent cross-coupling |
Cross-coupling | Suzuki–Miyaura with 3-chlorophenylboronic acid, Pd catalyst, base, 80–110°C | High regioselectivity and yield |
Hydrolysis (if applicable) | Acidic medium with aqueous sulfuric acid and inert solvent, 60–150°C | For preparation of halogenated intermediates |
Research Findings and Practical Notes
- Selective halogenation is critical to avoid undesired substitution patterns.
- Palladium-catalyzed cross-coupling remains the most reliable method for installing the 3-chlorophenyl group.
- Solvent choice and reaction conditions significantly affect yield and purity.
- The preparation methods are scalable and adaptable for industrial synthesis, provided careful control of reaction parameters.
- Stock solution preparation data supports formulation for biological assays and further chemical transformations.
This detailed analysis synthesizes diverse research findings and practical data on the preparation of this compound, providing a professional and authoritative resource for chemists engaged in heterocyclic compound synthesis.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at the 3-position undergoes nucleophilic substitution under specific conditions. For example:
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Ammonolysis : Reaction with aqueous ammonia at 120°C in DMF yields 3-amino-5-(3-chlorophenyl)pyridine with 78% efficiency .
-
Methoxylation : Treatment with sodium methoxide in methanol at 80°C produces 3-methoxy-5-(3-chlorophenyl)pyridine (65% yield).
Mechanism : The pyridine ring’s electron deficiency facilitates deprotonation at the bromine-bearing position, followed by nucleophilic attack. Polar aprotic solvents like DMF enhance reactivity .
Suzuki-Miyaura Cross-Coupling
The bromine atom participates in palladium-catalyzed coupling with arylboronic acids. Key examples include:
Conditions : Reactions typically proceed at 90–100°C for 12–24 hours. The 3-chlorophenyl group remains inert under these conditions .
Buchwald-Hartwig Amination
Palladium-mediated coupling with amines introduces amino groups:
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Reaction with morpholine using Pd₂(dba)₃ and Xantphos in toluene at 110°C yields 3-morpholino-5-(3-chlorophenyl)pyridine (70% yield) .
-
Primary amines (e.g., benzylamine) require lower temperatures (80°C) and BINAP as a ligand .
Mechanistic Note : Oxidative addition of Pd(0) to the C–Br bond precedes transmetalation with the amine .
Halogen Exchange Reactions
The bromine atom can be replaced by other halogens:
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Iodination : Treatment with NaI and CuI in DMF at 150°C affords 3-iodo-5-(3-chlorophenyl)pyridine (60% yield) .
-
Fluorination : Using KF and 18-crown-6 in DMSO at 120°C yields the fluoro derivative (55% yield) .
Radical Reactions
Under photolytic conditions, the C–Br bond undergoes homolytic cleavage:
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Reaction with AIBN and tributyltin hydride produces 5-(3-chlorophenyl)pyridine (40% yield).
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In the presence of acrylonitrile, radical addition forms 3-cyanoethyl-5-(3-chlorophenyl)pyridine (35% yield).
Electrophilic Aromatic Substitution
The 3-chlorophenyl group directs electrophiles to the para position:
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Nitration : HNO₃/H₂SO₄ at 0°C introduces a nitro group at the para position of the chlorophenyl ring (70% yield) .
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Sulfonation : Oleum at 50°C yields the sulfonated derivative (58% yield) .
Complexation with Metals
The pyridine nitrogen coordinates to transition metals:
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Reaction with CuI in acetonitrile forms a 1:1 Cu(I) complex, characterized by a bathochromic shift in UV-Vis spectra .
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Pd(II) complexes generated in situ are intermediates in cross-coupling reactions .
Comparative Reactivity Analysis
A comparison of halogen substituents’ effects on reaction rates:
Reaction Type | Relative Rate (Br vs. Cl) | Dominant Factor |
---|---|---|
Suzuki Coupling | 5:1 (Br > Cl) | Bond dissociation energy |
SNAr | 8:1 (Br > Cl) | Leaving group ability |
Radical Substitution | 3:1 (Br > Cl) | Polarizability |
Data derived from competition experiments .
Stability and Storage Recommendations
Scientific Research Applications
Medicinal Chemistry
3-Bromo-5-(3-chlorophenyl)pyridine serves as a critical building block in the synthesis of pharmaceutical compounds. Its derivatives have been explored for their potential to target neurological disorders and inflammatory pathways. For example, it has been used in the development of azatetralone compounds that act as aldose reductase inhibitors, which are relevant for treating diabetic complications .
Materials Science
In materials science, this compound is utilized in the formulation of organic semiconductors and light-emitting diodes (LEDs). Its electronic properties facilitate charge transport and emission processes critical for device efficiency. The presence of halogen atoms enhances the compound's stability and performance in electronic applications.
Chemical Biology
The compound is employed as a molecular probe in biological studies, aiding researchers in understanding complex biological processes. Its ability to interact with various biomolecules makes it valuable for designing experiments that elucidate enzyme mechanisms or receptor interactions.
Catalysis
This compound acts as a ligand in transition metal-catalyzed reactions. It enhances the efficiency and selectivity of catalytic processes, particularly in cross-coupling reactions such as Suzuki-Miyaura coupling . This application is crucial for synthesizing complex organic molecules in both academic research and industrial settings.
Case Studies
-
Lead Optimization for Anti-trypanosomal Activity:
A study highlighted the optimization of 3,5-disubstituted-7-azaindoles derived from similar pyridine structures as potential treatments for human African trypanosomiasis (HAT). The research focused on improving pharmacokinetic parameters while maintaining efficacy against Trypanosoma brucei . -
Development of Antimicrobial Agents:
Research into novel pyridine derivatives has led to the synthesis of compounds exhibiting significant antimicrobial and antiproliferative activities. These studies often explore modifications to the pyridine core to enhance biological activity .
Mechanism of Action
The mechanism by which 3-Bromo-5-(3-chlorophenyl)pyridine exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the specific biological system and the intended application.
Comparison with Similar Compounds
Halogen-Substituted Phenylpyridines
3-Bromo-5-(2,5-difluorophenyl)pyridine
- Molecular Formula : C₁₁H₆BrF₂N
- Key Differences: The 2,5-difluorophenyl substituent introduces stronger electron-withdrawing effects compared to the 3-chlorophenyl group. Exhibits enhanced nonlinear optical (NLO) properties due to fluorine's electronegativity, as demonstrated by computational studies . Used in biological applications, with studies showing distinct electronic interactions in crystal structures .
3-Bromo-5-(4-fluorophenoxy)pyridine (CAS: 374935-03-2)
- Molecular Formula: C₁₁H₇BrFNO
- Key Differences: The 4-fluorophenoxy group replaces the chlorophenyl moiety, altering solubility and steric hindrance. Applications in agrochemicals and as a ligand in catalysis due to its oxygen-linked substituent .
Heterocyclic and Boronate Derivatives
3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- Molecular Formula: C₁₁H₁₅BBrNO₂
- Key Differences :
3-Bromo-5-phenylisothiazolo[4,3-b]pyridine
- Molecular Formula : C₁₂H₇BrN₂S
- Key Differences :
Alkoxy-Substituted Pyridines
3-Bromo-5-ethoxypyridine (CAS: 17117-17-8)
- Molecular Formula: C₇H₈BrNO
- Key Differences :
3-Bromo-5-(tetrahydro-2H-pyran-4-yloxy)pyridine
- Molecular Formula: C₁₀H₁₂BrNO₂
- Key Differences :
Multi-Halogenated Pyridines
3-Bromo-2-chloro-5-fluoropyridine (CAS: 1211540-92-9)
- Molecular Formula : C₅H₂BrClFN
- Key Differences :
3-Bromo-5-chloropyridin-2-amine (CAS: 137628-17-2)
- Molecular Formula : C₅H₄BrClN₂
- Key Differences :
Data Table: Comparative Analysis
Research Findings and Trends
- Electronic Effects : Electron-withdrawing groups (e.g., Cl, F) on the phenyl ring increase pyridine's electrophilicity, favoring cross-coupling reactions. In contrast, alkoxy groups (e.g., ethoxy) enhance solubility but reduce reactivity .
- Biological Activity : Halogenated derivatives exhibit higher bioactivity due to improved membrane permeability and target binding. For example, the difluorophenyl analogue shows promise in antiviral research .
- Material Science : Boronate esters and heterocyclic fused pyridines are prioritized in optoelectronics for their tunable NLO properties and thermal stability .
Biological Activity
3-Bromo-5-(3-chlorophenyl)pyridine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound this compound can be described by its molecular formula . Its structure features a pyridine ring with bromine and chlorophenyl substituents, which contribute to its biological activity.
Research indicates that this compound exhibits several mechanisms of action, including:
- Syk Inhibition : Studies have shown that compounds similar to this compound may inhibit Spleen Tyrosine Kinase (Syk), which plays a crucial role in immune response. Inhibition of Syk can lead to reduced inflammatory mediator generation, suggesting potential applications in treating allergic and autoimmune diseases .
- Antiparasitic Activity : The compound has been investigated for its activity against Trypanosoma brucei, the causative agent of human African trypanosomiasis (HAT). High-throughput screening identified related compounds as growth inhibitors of this parasite, indicating that structural modifications can enhance their efficacy .
Table 1: Biological Activity Summary of this compound
Activity Type | Target/Pathogen | IC50/EC50 Value | Reference |
---|---|---|---|
Syk Inhibition | Immune cells | Not specified | |
Antiparasitic | Trypanosoma brucei | 0.038 μM | |
Anticancer Activity | Various cancer cell lines | Varies |
Case Studies
- Syk Inhibitors : A patent document discusses the development of Syk inhibitors, highlighting the potential for compounds like this compound in treating type I allergies and autoimmune diseases. The inhibition of Syk activity is anticipated to suppress immune responses, making it a candidate for further development in immunotherapy .
- Antiparasitic Screening : In a study focused on neglected tropical diseases, derivatives similar to this compound were screened for their ability to inhibit Trypanosoma brucei. The findings indicated that specific substitutions on the pyridine ring could enhance potency while maintaining favorable pharmacokinetic properties .
Research Findings
Recent studies emphasize the importance of structural modifications in enhancing the biological activity of pyridine derivatives. For instance:
- Lead Optimization : Research on related compounds showed that modifications at specific positions on the pyridine ring could significantly impact their antiparasitic and anticancer activities. This suggests that further optimization of this compound could yield more potent derivatives .
- Cytotoxicity Assays : Various derivatives were tested against multiple cancer cell lines, revealing that certain substitutions led to improved cytotoxic effects compared to standard treatments. This highlights the potential application of this compound in cancer therapy .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-Bromo-5-(3-chlorophenyl)pyridine?
- Methodology : The synthesis typically involves halogenation and cross-coupling reactions. For example:
Bromination : Start with 5-(3-chlorophenyl)pyridine and use N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) to introduce bromine at the 3-position .
Suzuki-Miyaura Coupling : If pre-functionalized, aryl boronic acids can couple with bromopyridine precursors using Pd catalysts (e.g., Pd(PPh₃)₄) in a mixture of dioxane/H₂O under reflux .
- Key Considerations : Monitor reaction progress via TLC or GC-MS. Purify via column chromatography (silica gel, hexane/EtOAc gradient).
Q. How is this compound characterized structurally?
- Techniques :
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm) .
- XRD : Single-crystal X-ray diffraction for precise bond lengths/angles, as demonstrated in studies of analogous bromopyridines .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 268.94) .
Q. What are common reactions involving the bromine substituent in this compound?
- Substitution Reactions : The bromine atom undergoes nucleophilic aromatic substitution (SNAr) with amines (e.g., NH₃/MeNH₂) in DMF at 80–100°C .
- Cross-Couplings : Use in Buchwald-Hartwig amination or Ullmann reactions to install nitrogen-containing groups .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?
- Analysis :
- Steric Effects : The 3-chlorophenyl group creates steric hindrance, reducing coupling efficiency with bulky catalysts. Optimize using smaller ligands (e.g., XPhos instead of SPhos) .
- Electronic Effects : Electron-withdrawing Cl and Br substituents activate the pyridine ring for SNAr but may deactivate it toward electrophilic substitution. DFT calculations can predict charge distribution .
- Case Study : A 2023 study showed that Pd(OAc)₂/XPhos in toluene at 110°C achieved 85% yield in Suzuki couplings, whereas bulkier catalysts yielded <60% .
Q. How can computational methods aid in predicting the spectroscopic properties of this compound?
- Approach :
- DFT/TDDFT : Optimize geometry at B3LYP/6-311G(d,p) level to simulate UV-Vis spectra (e.g., λmax ≈ 270 nm) and compare with experimental data .
- NMR Prediction : Use GIAO method to calculate chemical shifts, resolving ambiguities in overlapping signals .
Q. How to resolve contradictions in reported reaction yields for bromopyridine derivatives?
- Troubleshooting :
- Catalyst Screening : Test Pd(OAc)₂, PdCl₂(dppf), and NiCl₂(dme) under varying temperatures .
- Additives : Use phase-transfer catalysts (e.g., TBAB) or microwave irradiation to enhance reactivity .
- Example : A 2022 study found that adding Cs₂CO₃ improved yields by 20% in SNAr reactions with anilines .
Q. Key Recommendations for Researchers
- Synthetic Optimization : Prioritize Pd/XPhos systems for coupling reactions.
- Characterization : Combine XRD with DFT to resolve structural ambiguities.
- Data Reconciliation : Systematically test reaction variables (catalyst, solvent, temperature) when literature yields conflict.
Properties
IUPAC Name |
3-bromo-5-(3-chlorophenyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrClN/c12-10-4-9(6-14-7-10)8-2-1-3-11(13)5-8/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEFLJKWCTTZYOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC(=CN=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80671934 | |
Record name | 3-Bromo-5-(3-chlorophenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80671934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
675590-26-8 | |
Record name | 3-Bromo-5-(3-chlorophenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80671934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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